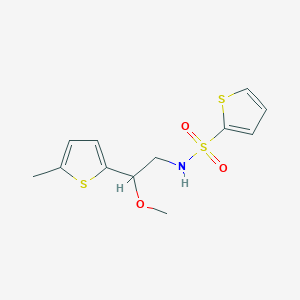

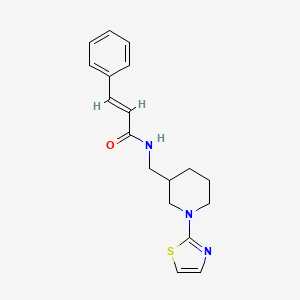

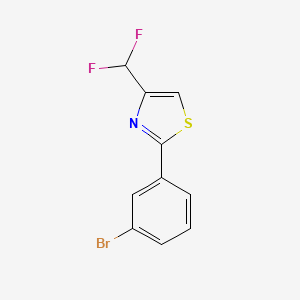

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene sulfonamides. Thiophene derivatives are known for their wide range of applications in materials science and pharmaceuticals due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives can be achieved through various methods. For instance, a study describes the synthesis of new polythiophene derivatives possessing electrochemically cleavable arylsulfonamide groups . Although the specific compound is not mentioned, the general approach to synthesizing thiophene sulfonamide derivatives involves coupling reactions, which can be facilitated by different catalysts and conditions, such as the Suzuki–Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring, which is a five-membered heterocycle containing sulfur, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine. The molecular structure can be further analyzed using techniques such as X-ray single-crystal diffraction, as demonstrated in the synthesis and characterization of complexes with a related sulfonamide ligand .

Chemical Reactions Analysis

Thiophene sulfonamide derivatives can undergo various chemical reactions. For example, the electrochemical behavior of thiophene derivatives substituted with sulfonamide groups has been investigated, showing that they can form polymer films through anodic oxidation and that these films can undergo p- and n-doping processes . Additionally, the cleavage of the S-N bond can be achieved under certain electrochemical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamide derivatives are influenced by their molecular structure. These properties can be studied using a range of analytical techniques, including FT-IR, UV–Vis, and TGA, as seen in the characterization of novel complexes . The presence of different substituents on the thiophene ring can significantly affect the compound's reactivity, solubility, and overall behavior in biological systems, as evidenced by the antibacterial activity evaluation of various N-substituted aryl sulfonamides .

科学研究应用

Antimicrobial Activities

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-sulfonamide and its derivatives exhibit antimicrobial activities, including antibacterial and antifungal effects. A study highlighted the synthesis of thiazoles and their fused derivatives, demonstrating in vitro antimicrobial activity against bacterial and fungal isolates (Wardkhan et al., 2008). Similarly, compounds with thiophene sulfonamide moieties were found to be potent urease inhibitors, antibacterial agents, and showed hemolytic activity, underscoring their potential in developing new antimicrobial agents (Noreen et al., 2017).

Cancer Therapeutics

Novel thiophene derivatives incorporating sulfonamide, along with other biologically active moieties, have been prepared and evaluated for their anticancer activities. Studies have shown that these compounds exhibit cytotoxic activities against various cancer cell lines, making them potential candidates for cancer therapeutics (Ghorab et al., 2014). Additionally, the antitumor properties of sulofenur thiophene analogs against various cancer cell lines have been summarized, indicating the broad spectrum of activity of these compounds as cancer chemotherapeutic agents (Mohamadi et al., 1992).

Enzyme Inhibition

Compounds related to N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-sulfonamide have been evaluated for their ability to inhibit various enzymes, demonstrating potential applications in medical research and drug development. For instance, thiophene sulfonamide derivatives have been identified as potent urease inhibitors, offering a new avenue for addressing diseases related to urease activity (Noreen et al., 2017).

Material Science Applications

In the realm of material science, thiophene derivatives have shown significant promise. For example, poly(3-substituted) thiophenes that are electroactive in water have been synthesized, indicating their potential use in electronic devices and sensors. These materials possess reversible doping processes in aqueous media, which is crucial for their application in environmentally friendly electronics (Berthelot et al., 2001).

Environmental Biotechnology

Mycobacterium phlei WU-F1 has been identified to possess high desulfurizing ability toward organosulfur compounds like naphthothiophene derivatives, highlighting its utility in environmental biotechnology for the removal of sulfur from fossil fuels. This bacterium can desulfurize compounds through a sulfur-specific degradation pathway, offering an efficient method for biodesulfurization under high-temperature conditions (Furuya et al., 2001).

安全和危害

未来方向

属性

IUPAC Name |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S3/c1-9-5-6-11(18-9)10(16-2)8-13-19(14,15)12-4-3-7-17-12/h3-7,10,13H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJMWSSAVJIYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Fluoropyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2548826.png)

![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)

![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2548843.png)

![N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide](/img/structure/B2548844.png)